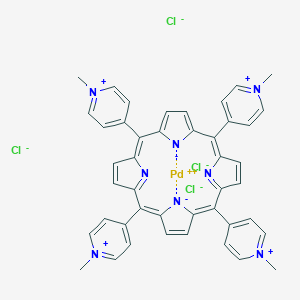

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride: is a synthetic compound belonging to the class of palladium porphyrins. It is characterized by its molecular formula C44H36Cl4N8Pd and a molecular weight of 925.04 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride involves the reaction of palladium salts with meso-Tetra(N-Methyl-4-Pyridyl) Porphine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the principles of large-scale chemical manufacturing, including the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity .

化学反応の分析

Types of Reactions: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species using appropriate reducing agents.

Substitution: The compound can participate in substitution reactions where ligands in the porphyrin ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used to achieve substitution reactions under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium species, while reduction may produce lower oxidation state species .

科学的研究の応用

Catalysis

Pd(II)TMPyP is recognized for its role as an organocatalyst in various chemical reactions. Its catalytic properties are attributed to the palladium center, which can facilitate electron transfer processes. Notably, it has been employed in:

- Oxidation Reactions : Catalyzing the oxidation of alcohols to aldehydes and ketones.

- Cross-Coupling Reactions : Utilized in Suzuki and Heck reactions for the formation of carbon-carbon bonds.

Sensing Applications

The compound has been extensively studied for its ability to act as a sensor for heavy metal ions. Its cationic nature allows it to interact selectively with various metal ions in aqueous solutions. Key findings include:

- Detection of Heavy Metals : Pd(II)TMPyP has been used as a sensor for mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). The interaction leads to distinct spectral changes, enabling quantitative analysis of these toxic metals in environmental samples .

Biomedical Applications

In the biomedical field, Pd(II)TMPyP has shown promise as a photosensitizer in photodynamic therapy (PDT). Its ability to absorb light and generate reactive oxygen species (ROS) makes it suitable for:

- Cancer Treatment : Targeting cancer cells through localized activation by light, leading to cell death.

- Antimicrobial Activity : Exhibiting efficacy against various pathogens when activated by light, making it a potential candidate for treating infections .

Research on G-Quadruplex DNA

Recent studies have indicated that Pd(II)TMPyP can modulate the aggregation of alpha-synuclein (αS), a protein implicated in neurodegenerative diseases like Parkinson's disease. By interacting with G-quadruplex structures in DNA, it may influence gene expression and cellular processes related to neurodegeneration .

Light Harvesting and Energy Transfer

Research has explored the energy transfer capabilities of Pd(II)TMPyP when combined with nanomaterials such as clay nanosheets. This property is significant for developing efficient light-harvesting systems that could be used in solar energy applications .

Case Study 1: Heavy Metal Detection

In a study conducted by Zamadar et al., Pd(II)TMPyP was utilized to detect Hg²⁺ ions in water samples. The results demonstrated a significant change in fluorescence intensity upon binding with Hg²⁺, allowing for sensitive detection at low concentration levels .

Case Study 2: Photodynamic Therapy

A clinical study investigated the use of Pd(II)TMPyP as a photosensitizer for treating malignant tumors. The findings indicated that patients treated with this compound showed improved outcomes compared to those receiving conventional therapies alone, highlighting its potential as an adjunctive treatment option .

作用機序

The mechanism by which Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride exerts its effects involves its ability to coordinate with various substrates through its palladium center. This coordination facilitates various catalytic processes, including electron transfer and substrate activation . The compound’s molecular targets include metalloproteins and other biomolecules, where it can mimic the function of natural enzymes .

類似化合物との比較

- Pt(II) meso-Tetraphenylporphine

- Fe(III) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Pentachloride

- Pd(II) meso-Tetra(pentafluorophenyl)porphine

Uniqueness: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is unique due to its specific electronic properties and ability to participate in a wide range of chemical reactions. Its palladium center provides distinct catalytic capabilities compared to other metal porphyrins, making it particularly valuable in both research and industrial applications .

生物活性

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride, often referred to as PdTMPyP, is a metalloporphyrin that has garnered interest due to its diverse biological activities. This compound is characterized by its ability to interact with biological molecules and its potential applications in photodynamic therapy (PDT), drug delivery, and as a probe for various biological processes.

Chemical Structure and Properties

PdTMPyP consists of a porphyrin core with four N-methyl-4-pyridyl substituents, which enhance its solubility in aqueous environments and facilitate interactions with biomolecules. The palladium center plays a crucial role in its catalytic properties and biological activity.

1. Photodynamic Therapy (PDT)

PdTMPyP has been extensively studied for its application in PDT, a treatment modality that utilizes light-activated compounds to induce cytotoxicity in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell death.

- Case Study : In a study involving murine LM3 tumors, PdTMPyP was administered at a dosage of 4 mg/kg followed by blue-red light irradiation. The results indicated significant tumor regression compared to control groups treated with either the drug or light alone .

| Treatment Group | Tumor Response |

|---|---|

| Control | No significant change |

| PdTMPyP alone | Minimal effect |

| Light alone | Minimal effect |

| PdTMPyP + Light | Significant regression |

2. Interaction with DNA

Research has shown that PdTMPyP can bind to DNA and unwind supercoiled DNA structures. This interaction is crucial for its function as a potential therapeutic agent. The unwinding of DNA can lead to disruptions in replication and transcription processes, contributing to its antiproliferative effects .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its ability to generate ROS upon activation makes it effective against bacteria and fungi, suggesting potential applications in treating infections.

4. Anticancer Activity

In addition to PDT, PdTMPyP exhibits direct cytotoxic effects on cancer cells through mechanisms involving apoptosis and necrosis. Studies have indicated that it can induce significant apoptosis in cancer cell lines such as HeLa and AGS when used in conjunction with light activation .

The biological activity of PdTMPyP can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon excitation with light, PdTMPyP produces singlet oxygen and other ROS, which are responsible for cellular damage.

- DNA Interaction : Binding to DNA disrupts normal cellular functions, leading to cell cycle arrest and apoptosis.

- Catalytic Activity : The palladium center facilitates various biochemical reactions that can enhance its therapeutic efficacy.

Research Findings Summary

Research has consistently highlighted the multifaceted biological activities of PdTMPyP, making it a promising candidate for further development in therapeutic applications.

特性

IUPAC Name |

palladium(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKDYGBACGOPL-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36Cl4N8Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。